molecular formula C33H40O18 B12368738 Melitidin

Melitidin

Cat. No.: B12368738
M. Wt: 724.7 g/mol
InChI Key: NEFQWEGQYZRALY-LIRNRXGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melitidin is a flavanone glycoside discovered in the juice of bergamot orange (Citrus bergamia). This compound exhibits statin-like properties, making it a subject of interest in preclinical research for its potential cholesterol-lowering effects . This compound is known for its complex structure, which includes multiple hydroxyl groups and a glycosidic linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: Melitidin can be synthesized through a series of chromatographic methods. The structure of this compound has been confirmed through comprehensive analyses of ultraviolet, infrared, proton and carbon nuclear magnetic resonance, heteronuclear multiple bond correlation, heteronuclear multiple quantum coherence spectroscopic, and high-resolution mass spectrometric data .

Industrial Production Methods: Industrial production of this compound involves the bioconversion of citrus wastes, particularly from bergamot, into vinegars with high content of bioactive compounds, including this compound. This process uses selected microbial starters to ensure the preservation of this compound and other bioactive compounds .

Chemical Reactions Analysis

Types of Reactions: Melitidin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple hydroxyl groups and the glycosidic linkage in its structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can occur, especially at the glycosidic linkage, using reagents like sodium methoxide.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted glycosides.

Scientific Research Applications

Melitidin has a wide range of scientific research applications:

Mechanism of Action

Melitidin exerts its effects primarily through the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol, thereby exhibiting statin-like properties . Additionally, this compound activates AMP-activated protein kinase, a master switch that regulates cholesterol synthesis, lipogenesis, and triglyceride synthesis .

Comparison with Similar Compounds

Melitidin is often compared with other flavanone glycosides such as naringin, neoeriocitrin, and brutieridin. These compounds share similar structural features but differ in their specific biological activities and potency:

This compound stands out due to its unique combination of hydroxyl groups and glycosidic linkage, which contribute to its potent biological activities and potential therapeutic applications.

Properties

Molecular Formula

C33H40O18

Molecular Weight

724.7 g/mol

IUPAC Name

5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C33H40O18/c1-13-25(40)27(42)29(44)31(47-13)51-30-28(43)26(41)21(12-46-23(39)11-33(2,45)10-22(37)38)50-32(30)48-16-7-17(35)24-18(36)9-19(49-20(24)8-16)14-3-5-15(34)6-4-14/h3-8,13,19,21,25-32,34-35,40-45H,9-12H2,1-2H3,(H,37,38)/t13-,19-,21+,25-,26+,27+,28-,29+,30+,31-,32+,33?/m0/s1

InChI Key

NEFQWEGQYZRALY-LIRNRXGKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O

Origin of Product

United States

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